Cas no 1198112-14-9 (methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate)

methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 1-benzyl-3-(2-oxoethyl)indazole-4-carboxylate
- 1H-Indazole-4-carboxylic acid, 3-(2-oxoethyl)-1-(phenylmethyl)-, methyl ester
- methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate
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- インチ: 1S/C18H16N2O3/c1-23-18(22)14-8-5-9-16-17(14)15(10-11-21)19-20(16)12-13-6-3-2-4-7-13/h2-9,11H,10,12H2,1H3
- InChIKey: UUNLKDYNIUTWAS-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1=CC=CC2=C1C(CC=O)=NN2CC1C=CC=CC=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 423
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 61.2
methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1777-100mg |
methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate |
1198112-14-9 | 95% | 100mg |
¥962.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1777-500.0mg |
methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate |
1198112-14-9 | 95% | 500.0mg |
¥2130.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1777-1.0g |
methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate |
1198112-14-9 | 95% | 1.0g |
¥3198.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1777-500mg |
methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate |
1198112-14-9 | 95% | 500mg |
¥2130.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1777-1G |
methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate |
1198112-14-9 | 95% | 1g |
¥ 3,201.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1777-1g |
methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate |
1198112-14-9 | 95% | 1g |
¥3198.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1777-250mg |
methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate |
1198112-14-9 | 95% | 250mg |
¥1279.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1777-250.0mg |
methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate |
1198112-14-9 | 95% | 250.0mg |
¥1279.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1777-100.0mg |
methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate |
1198112-14-9 | 95% | 100.0mg |
¥962.0000 | 2024-07-28 |
methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate 関連文献
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylateに関する追加情報
Introduction to Methyl 1-Benzyl-3-(2-Oxoethyl)-1H-Indazole-4-Carboxylate (CAS No. 1198112-14-9)
Methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate, identified by the CAS registry number 1198112-14-9, is a complex organic compound with a diverse range of applications in the fields of chemistry, pharmacology, and materials science. This compound is notable for its unique structure, which combines a benzyl group, an indazole ring system, and a carboxylate ester functional group. The indazole moiety, a bicyclic structure consisting of a benzene ring fused with an imidazole ring, contributes significantly to the compound's chemical reactivity and biological activity.
The synthesis of methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate involves multi-step organic reactions, often employing advanced techniques such as Suzuki coupling or nucleophilic aromatic substitution. These methods ensure the precise formation of the indazole core and its subsequent functionalization with the benzyl and oxoethyl groups. The compound's structure has been extensively studied using modern analytical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, providing detailed insights into its molecular geometry and electronic properties.
Recent research has highlighted the potential of methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate in drug discovery and development. Its indole-based framework is known to interact with various biological targets, including enzymes, receptors, and ion channels. For instance, studies have shown that this compound exhibits significant inhibitory activity against certain kinases, making it a promising candidate for anti-cancer therapies. Additionally, its ability to modulate ion channels suggests potential applications in treating neurological disorders such as epilepsy and chronic pain.
In the realm of materials science, methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate has been explored for its role in the development of advanced materials with tailored electronic properties. Its conjugated π-system allows for efficient electron delocalization, which is advantageous in applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers have also investigated its use as a precursor for synthesizing metal-free catalysts for polymerization reactions, further expanding its utility in industrial settings.
The compound's benzene ring contributes to its aromatic stability and enhances its solubility in organic solvents, facilitating its use in various chemical processes. Moreover, the presence of the carboxylic acid ester group enables further functionalization through esterification or amidation reactions, allowing for the creation of derivatives with enhanced bioavailability or selectivity.
Recent advancements in computational chemistry have provided deeper insights into the electronic properties and reactivity of methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate. Quantum mechanical calculations have revealed that the compound exhibits a high degree of conjugation across its molecular framework, which influences its redox behavior and reactivity towards electrophilic substitution reactions. These findings have been instrumental in guiding experimental studies aimed at optimizing its synthesis and application.
In conclusion, methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate (CAS No. 1198112-14-9) stands out as a versatile compound with significant potential across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in drug discovery, materials science, and chemical synthesis. As research continues to uncover new applications and mechanisms of action for this compound, it is poised to play an increasingly important role in advancing scientific innovation.
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